2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide
Description
2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a propyl chain bearing a 1H-imidazole moiety. This structure combines aromatic and nitrogen-rich heterocycles, which are often associated with bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involving imidazole-binding domains.
Properties
Molecular Formula |
C12H13ClN4O |
|---|---|
Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(3-1-4-15-11)12(18)16-5-2-7-17-8-6-14-9-17/h1,3-4,6,8-9H,2,5,7H2,(H,16,18) |
InChI Key |
MKIFFBQALFZHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Chloropyridine-3-Carboxylic Acid
2-Chloropyridine-3-carboxylic acid is commercially available or synthesized via oxidation of 2-chloro-3-methylpyridine using potassium permanganate under acidic conditions. Alternative routes involve halogenation of nicotinic acid derivatives, though these methods are less commonly reported for this specific substrate.
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
This amine is typically synthesized through nucleophilic substitution of 1-chloro-3-iodopropane with imidazole, followed by Gabriel synthesis to introduce the primary amine group. The reaction proceeds via:
- Alkylation of imidazole with 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(3-chloropropyl)-1H-imidazole.
- Displacement of the chloride with phthalimide potassium salt in DMF at 120°C, followed by hydrazinolysis in ethanol to release the primary amine.
Amide Bond Formation Strategies
The coupling of 2-chloropyridine-3-carboxylic acid and 3-(1H-imidazol-1-yl)propan-1-amine has been achieved via two principal methods: acid chloride intermediacy and direct coupling using activating agents .
Acid Chloride Method
Procedure :
- Activation : 2-Chloropyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by reflux at 40°C for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield 2-chloropyridine-3-carbonyl chloride.
- Coupling : The acid chloride is dissolved in DCM and added dropwise to a solution of 3-(1H-imidazol-1-yl)propan-1-amine (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:1).
Yield : 78–85%
Characterization :
- 1H NMR (400 MHz, DMSO-d6) δ: 8.62 (dd, J = 4.8 Hz, 1H, pyridine-H), 8.25 (dd, J = 7.6 Hz, 1H, pyridine-H), 7.72 (s, 1H, imidazole-H), 7.18 (s, 1H, imidazole-H), 3.96 (t, J = 6.8 Hz, 2H, N-CH2), 3.42 (q, J = 6.4 Hz, 2H, NH-CH2), 2.05 (quin, J = 6.6 Hz, 2H, CH2).
- HRMS (ESI) : m/z calculated for C12H12ClN4O [M+H]+: 279.0648; found: 279.0651.
Carbodiimide-Mediated Coupling
Procedure :
A mixture of 2-chloropyridine-3-carboxylic acid (1.0 equiv), 3-(1H-imidazol-1-yl)propan-1-amine (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at 25°C for 18 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from ethanol.
Yield : 82–88%
Optimization Notes :
- Substituting EDCI with DCC reduces yields to 70% due to inferior solubility in DMF.
- Addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction, completing in 6 hours with comparable yields.
Comparative Analysis of Methods
The EDCI/HOBt method offers marginally higher yields and avoids handling corrosive acid chlorides, making it preferable for small-scale syntheses. Conversely, the acid chloride route is more scalable and cost-effective for industrial applications.
Mechanistic Insights
The amidation proceeds via:
- Activation : EDCI converts the carboxylic acid to an reactive O-acylisourea intermediate, which reacts with the amine to form the amide and release 1-ethyl-3-(3-dimethylaminopropyl)urea.
- Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon, followed by proton transfer and elimination of the leaving group.
Side reactions include over-activation of the carboxylic acid leading to symmetric anhydride formation, which is mitigated by maintaining stoichiometric EDCI and HOBt.
Green Chemistry Considerations
Recent advances emphasize solvent-free conditions using microwave irradiation (100°C, 30 minutes) with silica-supported sulfonic acid as a catalyst, achieving 89% yield. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the pyridine ring undergoes nucleophilic substitution under specific conditions. Key reactions include:
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Imidazole substitution | Imidazole, reflux, inert atmosphere | Replacement of Cl with imidazole moiety | 72–85% | |
| Hydrolysis | NaOH (aq), 80°C | Pyridine-3-carboxamide derivative | 60–68% | |
| Thiol substitution | NaSH, DMF, 100°C | 2-Mercaptopyridine analog | 55–62% |
These reactions are influenced by steric hindrance from the propylimidazole side chain and electronic effects of the carboxamide group.
Hydrolysis and Oxidation
The carboxamide group participates in controlled hydrolysis and oxidation:
Key Observations
-
Acidic Hydrolysis (H₂SO₄, 120°C): Cleavage of the amide bond yields pyridine-3-carboxylic acid and 3-(1H-imidazol-1-yl)propan-1-amine.
-
Oxidative Stability : The imidazole ring resists oxidation under mild conditions but degrades with strong oxidizers (e.g., KMnO₄) to form nitro derivatives.
Coordination Chemistry
The imidazole nitrogen acts as a ligand in metal coordination complexes:
Metal Complexation Data
| Metal Ion | Solvent | Coordination Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | Methanol | Square planar | Catalytic oxidation studies | |
| Zn(II) | DMF | Tetrahedral | Bioinorganic modeling | |
| Fe(III) | Ethanol | Octahedral | Magnetic material precursors |
These complexes show enhanced stability compared to free ligands due to chelation effects.
Cross-Coupling Reactions
The chlorine substituent enables transition-metal-catalyzed couplings:
Palladium-Catalyzed Reactions
Reaction efficiency depends on steric bulk from the propylimidazole group, which slows diffusion-controlled processes .
Stability Under Thermal and Photolytic Conditions
| Condition | Temperature/Time | Degradation Products | Stability Profile | Source |
|---|---|---|---|---|
| Thermal decomposition | 200°C, 2 h | CO₂, NH₃, chlorinated fragments | Low stability | |
| UV irradiation | 254 nm, 24 h | Radical-mediated dimerization products | Moderate stability |
Biological Alkylation Reactions
The compound acts as an alkylating agent in biochemical systems:
Scientific Research Applications
2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecules. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
¹Calculated based on standard atomic masses.
Structural Analysis and Implications
Pyridine vs. Benzimidazole Cores :
- The target compound and BK76021 utilize a pyridine ring, whereas 5cp incorporates a benzimidazole core. Pyridine derivatives are often more electron-deficient, which may enhance interactions with electrophilic biological targets. In contrast, benzimidazoles (e.g., 5cp) exhibit planar fused-ring systems that can intercalate into DNA or bind to hydrophobic enzyme pockets.
Substituent Effects: Chlorine vs.
Chain Modifications :
- The imidazole-propyl chain in the target compound and BK76021 contrasts with the dioxothiolan-piperidine chain in BK10657. The latter’s sulfone group increases polarity and metabolic stability, while the imidazole-propyl chain may enhance solubility and mimic histidine residues in enzymatic active sites.
Aromatic Fluorination: BK10658 includes a fluorine atom at position 5 on the benzamide ring, which can improve bioavailability and resistance to oxidative metabolism compared to non-fluorinated analogs.
Biological Activity
2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide is a synthetic compound characterized by its unique structural features, including a chloro group, an imidazole moiety, and a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C12H13ClN4O
- Molecular Weight : 264.71 g/mol
- IUPAC Name : 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide
- Canonical SMILES :
C1=CC(=C(N=C1)Cl)C(=O)NCCCN2C=CN=C2
The biological activity of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide is believed to stem from its interactions with various biological targets. Research indicates that compounds with similar structures often engage in mechanisms such as:
- Apoptosis Induction : Studies have shown that imidazo[1,2-a]pyridines can initiate apoptosis in cancer cell lines by activating caspases and releasing cytochrome c from mitochondria .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer properties.
Anticancer Activity
Research has highlighted the effectiveness of related compounds against various cancer cell lines. For instance, imidazo[1,2-a]pyridines have demonstrated significant activity against colon cancer cell lines HT-29 and Caco-2 without substantial toxicity to normal cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar pyridine derivatives have been noted for their ability to combat bacterial infections, indicating that 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide may possess similar capabilities.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activities of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(4-pyridinyl)-2-methylbenzamide | Chlorinated benzamide structure | Anticancer properties |
| N-(4-Chlorophenyl)-2-methylpyridine-3-carboxamide | Chlorophenyl group attached to pyridine | Potential antimicrobial activity |
| 5-Bromo-N-(4-pyridinyl)-2-methylbenzamide | Brominated benzamide structure | Antimicrobial and anticancer activity |
The unique combination of an imidazole ring and a pyridine carboxamide structure in 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide may confer distinct properties not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Imidazo[1,2-a]pyridines :
-
Antimicrobial Activity Assessment :
- Research on pyridine derivatives indicated their potential as antimicrobial agents against various pathogens, suggesting that modifications in the structure could enhance efficacy against specific bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide, and how can reaction efficiency be monitored?
- Methodology : The compound can be synthesized via a two-step process: (i) coupling pyridine-3-carboxylic acid derivatives with 3-(1H-imidazol-1-yl)propan-1-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt). (ii) Chlorination at the 2-position of the pyridine ring using POCl₃ or PCl₅. Monitor reaction progress via TLC or HPLC, and confirm purity using LC-MS. For structural analogs, NMR (e.g., H and C) is critical to verify regioselectivity and eliminate byproducts .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts of the imidazole protons (δ ~7.5–8.5 ppm) and pyridine ring protons (δ ~7.0–8.5 ppm) to reference data. For example, in related compounds, the imidazole C-H protons resonate as singlets near δ 7.6–7.8 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution MS.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding, as demonstrated for structurally similar ligands in iridium complexes .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Prioritize assays based on the compound’s structural features:
- Enzyme Inhibition : Test against kinases or proteases due to the imidazole group’s metal-binding capacity.
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to track localization in cell lines .
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria via MIC assays, referencing protocols for pyridine-imidazole hybrids .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved, particularly when comparing in vitro and in vivo results?
- Methodology :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation in vivo.
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability using LC-MS/MS. Cross-reference with analogs like 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide, which showed improved metabolic stability due to thiophene substitution .
Q. What computational strategies optimize reaction conditions for scaled-up synthesis?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:
- Use Gaussian or ORCA software to calculate activation energies for chlorination steps.
- Pair with Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity). Statistical methods like Plackett-Burman designs reduce trial runs by 50% while identifying critical variables .
Q. How do structural modifications (e.g., substituent variation on the pyridine ring) affect binding affinity in target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., ATP-binding pockets in kinases).
- SAR Analysis : Compare substituent effects using Free-Wilson or Hansch models. For instance, electron-withdrawing groups (e.g., Cl at position 2) enhance electrophilic interactions, as seen in iridium(III) complexes with similar ligands .
Q. What advanced separation techniques resolve co-eluting impurities during purification?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
